molecular formula C12H7ClN2O5S B8583986 8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Cat. No.: B8583986
M. Wt: 326.71 g/mol
InChI Key: OEZPGBSAVDIAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C12H7ClN2O5S and its molecular weight is 326.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClN2O5S

Molecular Weight

326.71 g/mol

IUPAC Name

8-chlorosulfonyl-4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H7ClN2O5S/c13-21(19,20)5-1-2-8-6(3-5)9-7(12(17)18)4-14-10(9)11(16)15-8/h1-4,14H,(H,15,16)(H,17,18)

InChI Key

OEZPGBSAVDIAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C3=C(C(=O)N2)NC=C3C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a sealed tube, 1.42 g (4.5 mmol) of 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-ethyl carboxylate cocrystallized with one equivalent of acetic acid (synthesis 1) is dissolved in 6 mL (90 mmol) of chlorosulfonic acid. The reaction mixture is placed on an oil bath heated beforehand to 85° C. for 20 minutes, cooled on an ice bath then poured slowly onto crushed ice. The solid is filtered, rinsed with water, diisopropyl ether and pentane then dried under vacuum to give 1.47 g (quantitative) of 8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid in the form of a brown solid.
Name
4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline 1-ethyl carboxylate
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

85 mg (0.33 mmol) of 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-ethyl carboxylate as prepared in the preceding synthesis 1 is added in the space of 90 minutes to 106 μL (1.65 mmol) of chlorosulfonic acid cooled to 0° C. on an ice bath. On completion of addition, the solution is stirred for 1 hour at room temperature then 3 hours at 70° C. The reaction mixture is cooled to room temperature then poured into ice water (20 mL). The mixture is stirred for 15 minutes then the solid is filtered, and taken up in methanol/toluene mixture. The solvents are evaporated to give 64 mg (60%) of 8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid in the form of a beige solid.
Name
4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline 1-ethyl carboxylate
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
1.65 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Three

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